molecular formula C7H7BrN2O2 B1375992 N-(6-bromo-2-methoxypyridin-3-yl)formamide CAS No. 1123194-96-6

N-(6-bromo-2-methoxypyridin-3-yl)formamide

Cat. No. B1375992
Key on ui cas rn: 1123194-96-6
M. Wt: 231.05 g/mol
InChI Key: DTMJHPVHGALCJH-UHFFFAOYSA-N
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Patent
US08754100B2

Procedure details

Chloroacetone (82 mL) was added dropwise to a suspension of N-(6-bromo-2-methoxypyridin-3-yl)formamide (159.3 g), cesium carbonate (359 g) and potassium iodide (11.4 g) in N,N-dimethylformamide (800 mL) over seven minutes. Then, the reaction solution was stirred at room temperature for one hour and 20 minutes.
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
159.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
359 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[Br:6][C:7]1[N:12]=[C:11]([O:13][CH3:14])[C:10]([NH:15][CH:16]=[O:17])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>CN(C)C=O>[Br:6][C:7]1[N:12]=[C:11]([O:13][CH3:14])[C:10]([N:15]([CH2:2][C:3](=[O:5])[CH3:4])[CH:16]=[O:17])=[CH:9][CH:8]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
82 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
159.3 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)OC)NC=O
Name
cesium carbonate
Quantity
359 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
11.4 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the reaction solution was stirred at room temperature for one hour and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC1=CC=C(C(=N1)OC)N(C=O)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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